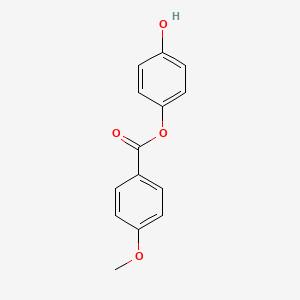

4-Hydroxyphenyl 4-methoxybenzoate

説明

4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) is a phenolic ester synthesized via esterification of 4-methoxybenzoic acid derivatives. Its structure features a hydroxyl group on the phenyl ring and a methoxy-substituted benzoate ester (Figure 1), contributing to its unique physicochemical properties. The compound is typically obtained in moderate yields (~41.2%) and exhibits a melting point of 160.7°C, as confirmed by IR spectroscopy (C=O stretch at 1711 cm⁻¹, -OH at 3441 cm⁻¹) . It is part of a homologous series of esters with varying alkoxy chain lengths (e.g., ethoxy, propoxy), which are studied for their phase transition behaviors and structural characteristics in materials science .

特性

CAS番号 |

28099-28-7 |

|---|---|

分子式 |

C14H12O4 |

分子量 |

244.24 g/mol |

IUPAC名 |

(4-hydroxyphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C14H12O4/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9,15H,1H3 |

InChIキー |

GVPRUTCPBVXLJT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Physicochemical Properties of Selected Esters

| Compound | Yield (%) | m.p. (°C) | IR C=O (cm⁻¹) | IR -OH (cm⁻¹) |

|---|---|---|---|---|

| 4-Hydroxyphenyl benzoate | 46.2 | 167.4 | 1714 | 3455 |

| 4-Hydroxyphenyl 4-methoxybenzoate | 41.2 | 160.7 | 1711 | 3441 |

| 4-Hydroxyphenyl 4-ethoxybenzoate | 43.9 | 165.9 | 1700 | 3368 |

Substituted Benzoate Esters

Methyl 4-Methoxybenzoate

Methyl 4-methoxybenzoate (methyl anisate) shares the methoxybenzoate backbone but lacks the hydroxyphenyl group. It is widely used as a pharmaceutical intermediate and flavoring agent due to its fruity odor .

Ethyl 4-Methoxybenzoate

Ethyl 4-methoxybenzoate (ethyl anisate) features an ethyl ester group instead of hydroxyphenyl. It has a sweet, anise-like odor and is used in fragrances. Its molecular weight (180.2 g/mol) and liquid state contrast with 1C2B-OH’s crystalline solid form .

4-Pentylphenyl 4-Methoxybenzoate

This derivative substitutes the hydroxyphenyl group with a pentylphenyl chain, resulting in a pale yellow crystalline powder.

Thermal and Functional Differences

- Thermal Stability : 1C2B-OH’s melting point (160.7°C) is lower than OC2B-OH (167.4°C) due to reduced hydrogen bonding from methoxy substitution .

- Solubility : The hydroxyphenyl group in 1C2B-OH enhances polarity compared to alkyl esters (e.g., ethyl anisate), impacting solubility in organic vs. aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。